

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Conformation

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | <i>Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside</i> |
| CAS No.:       | 52554-28-6  |
| Cat. No.:      | B017729   |

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NMR spectroscopy is the most powerful tool for the detailed structural elucidation of **Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside**, providing unambiguous information about the connectivity, stereochemistry, and conformation of the furanose ring. The analysis is predicated on interpreting chemical shifts ( $\delta$ ) and spin-spin coupling constants (J).

## Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the standard numbering for the methyl ribofuranoside core.

Caption: Structure of Methyl Tri-O-acetyl-D-ribofuranoside.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information. The chemical shift of the anomeric proton (H-1) is highly diagnostic for distinguishing between the  $\alpha$  and  $\beta$  anomers. For

furanosides, the  $\alpha$ -anomer typically shows the anomeric proton at a lower field (higher ppm) than the  $\beta$ -anomer. The coupling constants between the ring protons ( $J_{12}$ ,  $J_{23}$ ,  $J_{34}$ ) are crucial for determining the conformation of the five-membered ring, which exists in a dynamic equilibrium between various envelope (E) and twist (T) forms.<sup>[7]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz) Note: These are predicted values based on data from closely related structures.<sup>[7][8][9]</sup>

| Proton           | Predicted $\delta$ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Key Insights   |
|------------------|--------------------------|--------------|----------------------------|--|
| H-1 ( $\beta$ )  | ~4.9-5.1                 | s            | $J_{1,2} \approx 0$        | The small, often unresolvable, coupling constant is characteristic of a trans-diaxial-like relationship in many $\beta$ -ribofuranosides. [7] Its singlet-like appearance is a key identifier. |
| H-1 ( $\alpha$ ) | ~5.1-5.3                 | d            | $J_{1,2} \approx 4-5$      | The larger coupling constant for the $\alpha$ -anomer reflects a cis relationship between H-1 and H-2. This clear doublet distinguishes it from the $\beta$ -anomer.                           |
| H-2              | ~5.2-5.4                 | m            | -                          | The chemical shift is significantly downfield due to the deshielding effect of the adjacent acetyl group.  |

|                    |          |        |   |  |
|--------------------|----------|--------|---|--|
| H-3                | ~5.1-5.3 | m      | - | Similar to H-2, this proton is deshielded by the neighboring acetyl group.   |
| H-4                | ~4.3-4.5 | m      | - | This proton serves as a crucial link, coupling to H-3 and the C-5 protons.   |
| H-5, H-5'          | ~4.1-4.4 | m      | - | These diastereotopic protons of the CH <sub>2</sub> OAc group often appear as a complex multiplet.   |
| -OCH <sub>3</sub>  | ~3.3-3.5 | s      | - | A sharp singlet integrating to 3 protons, characteristic of the anomeric methyl ether. A slight difference in shift between anomers may be observed. |
| -COCH <sub>3</sub> | ~2.0-2.2 | s (3x) | - | Three distinct singlets, each integrating to 3 protons. Their sharp appearance confirms the  |

presence of the  
acetyl protecting  
groups.

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## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum complements the <sup>1</sup>H data, confirming the carbon skeleton. The anomeric carbon (C-1) is particularly informative for anomer identification.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz) Note: These are predicted values based on data from closely related structures.[\[7\]](#)[\[10\]](#)

| Carbon                        | Predicted $\delta$ (ppm) | Rationale & Key Insights   |
|-------------------------------|--------------------------|--|
| C-1 ( $\beta$ )               | ~106-108                 | The anomeric carbon of the $\beta$ -anomer typically resonates upfield compared to the $\alpha$ -anomer.[10] |
| C-1 ( $\alpha$ )              | ~101-103                 | The $\alpha$ -anomeric carbon is generally found at a higher field (lower ppm) than the $\beta$ -anomer.     |
| C-2                           | ~74-76                   | Acylated carbon, shifted downfield relative to the parent riboside.  |
| C-3                           | ~71-73                   | Acylated carbon, also shifted downfield.   |
| C-4                           | ~80-82                   | Positioned between the ring oxygen and the C-5 substituent.  |
| C-5                           | ~63-65                   | The primary carbon of the CH <sub>2</sub> OAc group.   |
| -OCH <sub>3</sub>             | ~55-57                   | The methyl ether carbon, typically a sharp signal.   |
| -COCH <sub>3</sub> (Carbonyl) | ~169-171                 | The carbonyl carbons of the three acetyl groups appear in this downfield region.                             |
| -COCH <sub>3</sub> (Methyl)   | ~20-22                   | The methyl carbons of the acetyl groups, found in the upfield aliphatic region.                              |

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For **Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside**, the spectrum is dominated by the vibrations of the acetyl groups and the carbohydrate backbone.

Table 3: Predicted IR Absorption Bands Note: These are predicted values based on data from analogous acetylated carbohydrates. [\[10\]](#)[\[11\]](#)[\[12\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Vibration Type             | Significance   |
|--------------------------------|---------------|----------------------------|--|
| ~2950-3000                     | Medium        | C-H Stretch                | Aliphatic C-H bonds of the furanose ring and methyl groups.  |
| ~1740-1755                     | Strong, Sharp | C=O Stretch (Ester)        | This is the most characteristic peak in the spectrum, providing definitive evidence of the acetyl groups. Its high intensity and sharpness are hallmarks of the ester carbonyl. <a href="#">[11]</a> |
| ~1370                          | Medium        | C-H Bend (Methyl)          | Bending vibration of the acetyl and methoxy methyl groups.   |
| ~1220-1240                     | Strong        | C-O Stretch (Ester)        | Asymmetric stretching of the C-O-C bond of the acetyl groups. This strong band, coupled with the C=O stretch, confirms the ester functionality. <a href="#">[12]</a>                                 |
| ~1040-1090                     | Strong        | C-O Stretch (Ether & Ring) | Stretching vibrations associated with the C-O bonds of the furanose ring and the anomeric methyl ether.  |

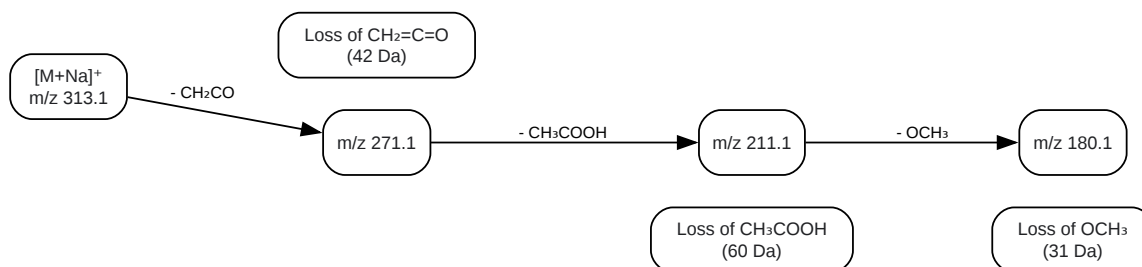
## Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Molecular Formula:  $C_{12}H_{18}O_8$  Exact Mass: 290.1002[1] Expected Ionization (ESI+): The molecule is expected to form adducts with sodium  $[M+Na]^+$  (m/z 313.1) or potassium  $[M+K]^+$  (m/z 329.1). Protonated molecules  $[M+H]^+$  (m/z 291.1) may also be observed.

### Plausible Fragmentation Pathway

The ester linkages are typically the most labile bonds under MS conditions. A logical fragmentation pathway involves the sequential loss of acetyl groups (as ketene, 42 Da) or acetic acid (60 Da).



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Caption: A plausible ESI-MS fragmentation pathway.

Table 4: Predicted Key Fragments in ESI-MS

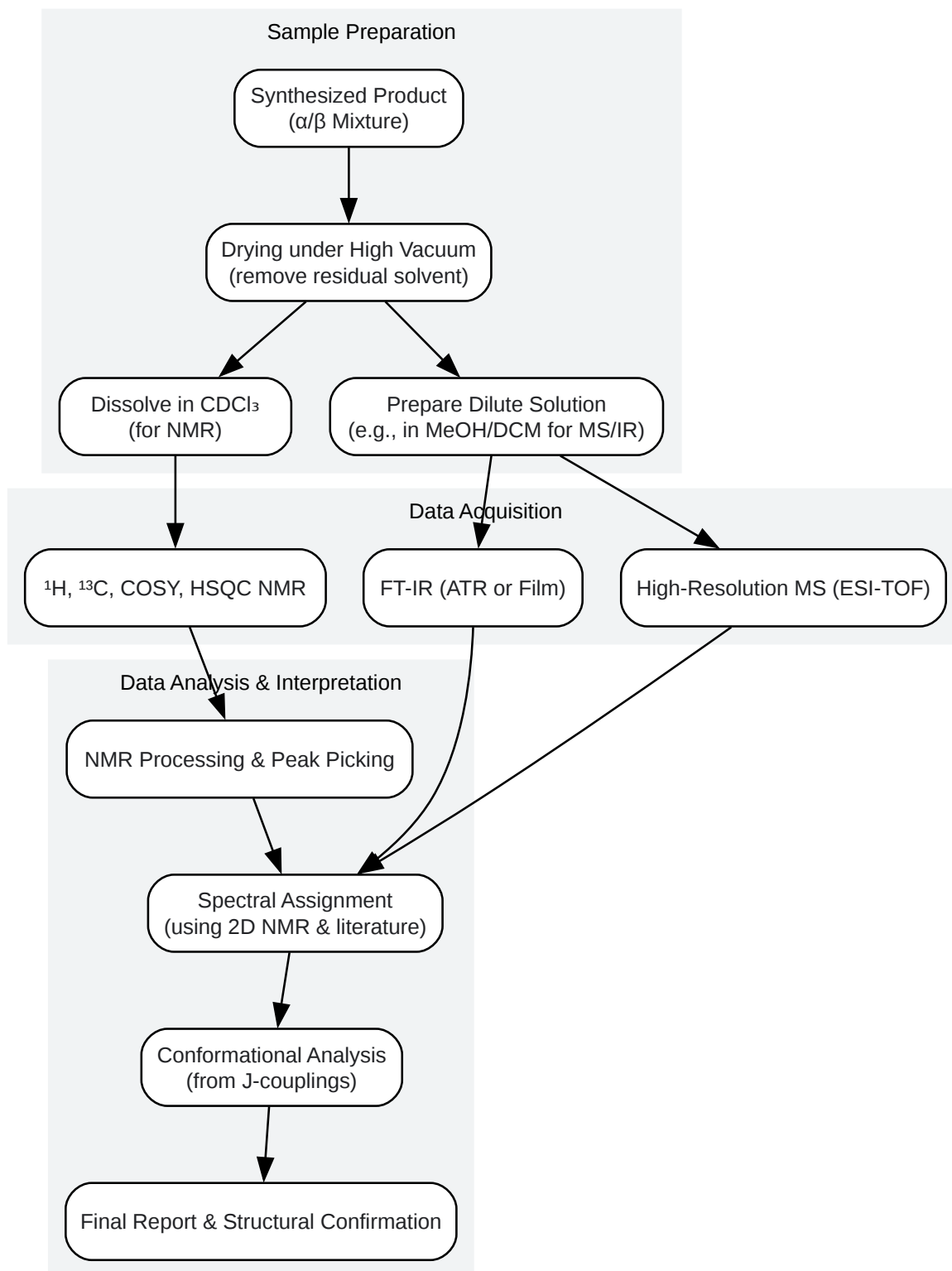
| m/z (for [M+Na] <sup>+</sup> ) | Proposed Identity  | Significance  |
|--------------------------------|--|---|
| 313.1                          | [C <sub>12</sub> H <sub>18</sub> O <sub>8</sub> + Na] <sup>+</sup> | Sodium adduct of the molecular ion.   |
| 271.1                          | [M+Na - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>              | Loss of a ketene molecule from an acetyl group.                             |
| 253.1                          | [M+Na - CH <sub>3</sub> COOH] <sup>+</sup>                         | Loss of an acetic acid molecule.  |
| 211.1                          | [M+Na - 2 x C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>          | Loss of two ketene molecules.   |
| 169.1                          | [M+Na - 3 x C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>          | Loss of all three ketene molecules, leaving the core methyl ribofuranoside. |

## Experimental Protocols: A Self-Validating Workflow

The trustworthiness of spectroscopic data is underpinned by rigorous experimental protocol. The following sections outline validated methodologies for acquiring high-quality data for this compound class.

## Overall Analytical Workflow

The logical flow from sample preparation to data interpretation is crucial for ensuring data integrity.



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Caption: Experimental workflow for spectroscopic analysis.

## Protocol for NMR Data Acquisition

- **Sample Preparation:** Accurately weigh ~5-10 mg of the dried compound. Dissolve in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a  $\geq 400$  MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard 1D proton spectrum with a  $90^\circ$  pulse.
  - Use a spectral width sufficient to cover the range of 0-10 ppm.
  - Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Use a spectral width of ~220 ppm.
  - A longer acquisition time and a larger number of scans will be required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- **2D NMR (for full assignment):**
  - Acquire a COSY (Correlation Spectroscopy) spectrum to establish  $^1\text{H}$ - $^1\text{H}$  coupling networks (e.g., H-1 to H-2, H-2 to H-3, etc.).
  - Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of the carbon signals.

## Protocol for FT-IR Data Acquisition

- **Sample Preparation:**

- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
- Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a few drops onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.
- Acquisition:
  - Collect a background spectrum of the empty ATR crystal or clean salt plate.
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add at least 16 scans to improve the signal-to-noise ratio.
  - Perform an atmospheric correction if necessary.

## Protocol for High-Resolution MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~10-50  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- Acquisition Parameters (Positive Ion Mode):
  - Set the mass range to scan from  $m/z$  100 to 500.
  - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the desired ion (e.g.,  $[\text{M}+\text{Na}]^+$ ).
  - Acquire data for at least 1 minute to obtain a good average spectrum.

- Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the proposed structure.

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